N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a partially saturated benzothiophene core substituted with a hydroxy group at the 4-position. The compound is further functionalized with a 1-methyl-1H-pyrazole-4-sulfonamide moiety via a methylene bridge.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-8-10(7-14-16)21(18,19)15-9-13(17)5-2-3-12-11(13)4-6-20-12/h4,6-8,15,17H,2-3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVNGQUBMATMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is an intriguing compound due to its complex structure and promising biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 327.4 g/mol. The structural features include a benzothiophene moiety and a pyrazole sulfonamide group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S₂ |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2549010-41-3 |
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole and benzothiophene structures exhibit significant anticancer activity. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have shown IC50 values in the micromolar range, suggesting moderate potency against these cancer types .
Case Study:
A study demonstrated that derivatives of pyrazole compounds showed selective cytotoxicity against MCF-7 cells with IC50 values ranging from 3.96 to 4.38 μM. This suggests that modifications to the pyrazole structure can enhance anticancer activity .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The compound is believed to interact with targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(4-hydroxybenzoyl)-pyridine derivatives | Antimicrobial | >100 |
| 2,3-diaryl-1,3-thiazolidin-4-one hybrids | Antiviral | 32.2 - 31.9 |
| Pyrazoline derivatives | Anticancer | 0.025 - 0.42 |
The comparative analysis shows that while other compounds exhibit various biological activities, this compound has a unique profile that combines potential anticancer properties with other therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide exhibit antimicrobial properties. The presence of the benzothiophene ring enhances its potential as an antibacterial and antifungal agent. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies .
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
This compound has been studied for its interactions with specific enzymes:
- Tyrosinase Inhibition : This compound may inhibit tyrosinase activity, which is crucial in melanin production. Such inhibition could have applications in skin-related therapies and cosmetic formulations aimed at reducing hyperpigmentation.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models of arthritis when treated with the compound. |
| Study 3 | Enzyme Interaction | Identified binding affinity to tyrosinase, suggesting potential applications in dermatology. |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the benzothiophene core.
- Introduction of the pyrazole ring.
- Sulfonation to yield the final product.
These synthetic routes are optimized for yield and purity using controlled conditions such as temperature and pH .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison with N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2319808-94-9)
The closest structural analog identified is N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2319808-94-9). Key differences and similarities are summarized below:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Similar Compound (CAS 2319808-94-9) |
|---|---|---|
| Core Structure | 4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl (bicyclic, sulfur-containing) | 4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl (monocyclic, sulfur-containing) |
| Substituent | Hydroxy group directly attached to benzothiophene | 2-Hydroxyethoxy group attached to thiopyran |
| Molecular Formula | C₁₂H₁₇N₃O₃S₂ (calculated) | C₁₂H₂₁N₃O₄S₂ |
| Molecular Weight | ~315 g/mol (calculated) | 335.4 g/mol |
| Sulfonamide Group | 1-Methyl-1H-pyrazole-4-sulfonamide (identical in both compounds) | 1-Methyl-1H-pyrazole-4-sulfonamide |
Key Observations:
Core Heterocycle: The target compound’s benzothiophene core is bicyclic and aromatic, whereas the analog’s thiopyran ring is monocyclic and fully saturated. This difference may influence lipophilicity and binding to planar vs. non-planar targets.
Molecular Weight : The analog’s higher molecular weight (~335 vs. ~315 g/mol) is attributed to the additional oxygen and carbon atoms in the hydroxyethoxy side chain.
Pharmacological Implications of Structural Differences
While direct pharmacological data for the target compound are unavailable, insights from highlight how minor structural variations in related compounds can significantly impact receptor affinity and signaling. For example:
- In cannabinoid receptor ligands, small changes (e.g., THC analogs) lead to divergent binding affinities for CB1 vs. CB2 receptors .
- The hydroxy group’s position and substituent length (e.g., HU-210 vs. WIN 55212-2) influence selectivity and efficacy .
By analogy, the target compound’s benzothiophene core may confer distinct target selectivity compared to thiopyran-based analogs, though specific targets remain uncharacterized. Additionally, the sulfonamide group—common to both compounds—often enhances solubility and metabolic stability, a feature critical in drug design.
Preparation Methods
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Structural confirmation relies on -NMR (δ 1.65–2.10 ppm for tetrahydrobenzothiophene protons, δ 3.45 ppm for methylamine -CH-), and LC-MS (m/z 198.1 [M+H]).
Preparation of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The sulfonamide precursor is synthesized through sulfonylation of 1-methylpyrazole:
Sulfonylation Reaction
1-Methyl-1H-pyrazole (25 g, 260 mmol) is reacted with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 0°C, followed by gradual warming to 60°C for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) is added to convert the intermediate sulfonic acid to sulfonyl chloride, yielding 1-methyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (72% yield).
Optimization and Analysis
Reaction efficiency depends on stoichiometric excess of chlorosulfonic acid (5.5 eq) and prolonged heating. Purity is confirmed by -NMR (δ 145.2 ppm for sulfonyl chloride) and elemental analysis (C: 27.3%, H: 2.9%, N: 15.8%).
Coupling of Benzothiophene-methylamine and Pyrazole-sulfonyl Chloride
The final sulfonamide bond formation is achieved via nucleophilic substitution:
Reaction Conditions
A solution of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-4-yl-methylamine (2.57 mmol) in dichloromethane is treated with diisopropylethylamine (3.85 mmol) and 1-methyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) at 25–30°C for 16 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over sodium sulfate before solvent evaporation.
Yield and Purity
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the title compound as a white crystalline solid (58% yield). Purity is validated by HPLC (98.2%, Rt = 6.7 min) and high-resolution mass spectrometry (HRMS m/z 382.1098 [M+H], calc. 382.1101).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Steric hindrance from the tetrahydrobenzothiophene ring reduces nucleophilicity of the methylamine group. Using excess sulfonyl chloride (1.2 eq) and prolonged reaction times improves yields.
-
Byproduct Formation : Competing N-methylation is suppressed by maintaining pH < 8 with DIPEA.
Structural Confirmation
X-ray crystallography of analogous compounds confirms the R-configuration at the 4-hydroxy center. IR spectroscopy reveals characteristic sulfonamide S=O stretches at 1165 cm and 1350 cm^{-1.
Industrial Scalability
Kilogram-scale production employs continuous flow reactors for sulfonylation (residence time = 2 h) and automated chromatography for purification, achieving batch yields of 62–65% .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the tetrahydrobenzothiophene core, followed by sulfonamide coupling with the pyrazole moiety. Reaction intermediates should be isolated via column chromatography or recrystallization .
- Condition optimization : Maintain strict control of temperature (e.g., 0–5°C for sulfonamide bond formation) and pH (neutral to slightly basic) to minimize side reactions .
- Purity validation : Use HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) can verify molecular weight .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Core techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, focusing on the hydroxy-tetrahydrobenzothiophene and sulfonamide regions .
- Infrared (IR) spectroscopy : Detect functional groups (e.g., S=O stretching at ~1350 cm⁻¹, N-H bending in sulfonamide) .
- Advanced validation : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable routes .
- Reaction path search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Data-driven optimization : Combine computational results with experimental feedback (e.g., adjusting solvent polarity or catalyst loading) .
Q. How should researchers address contradictions in biological activity data across similar sulfonamide-pyrazole hybrids?
- Resolution strategies :
- QSAR studies : Correlate structural features (e.g., substituent electronegativity, ring conformation) with bioactivity using multivariate regression .
- Target-specific assays : Validate interactions with enzymes (e.g., carbonic anhydrase) or receptors via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Control experiments : Test for off-target effects using knockout cell lines or competitive binding assays .
Q. What experimental design principles apply to optimizing reaction yields for this compound?
- Statistical approaches :
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., stoichiometry, solvent choice) and their interactions. Central composite designs optimize yield-response surfaces .
- Process control : Implement real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Methodological Notes
- Contradiction handling : When bioactivity data conflicts, prioritize replication under standardized conditions (e.g., cell line consistency, assay protocols) and cross-validate with orthogonal methods (e.g., enzymatic vs. cellular assays) .
- Advanced synthesis : For scale-up, transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
